Lipophilicity Advantage: Higher Calculated LogP Versus Perfluorohexyl Analog
The target compound's longer perfluoroheptyl chain (C7, 12F) yields a calculated LogP of 4.8463, compared to the estimated LogP of ~4.1–4.3 for the perfluorohexyl (C6, 10F) analog . Although direct experimental shake-flask LogP values are not publicly available for either compound, the calculated difference of approximately +0.5 to +0.7 LogP units is consistent with the established Hansch π‑contribution of ~0.5 per CF₂ unit in perfluoroalkyl series [1]. This greater lipophilicity translates into lower aqueous solubility and stronger tendency to partition into hydrophobic phases such as fluorinated polymer matrices or organic-rich electrolyte interphases.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 4.8463 (in silico, topological method) |
| Comparator Or Baseline | 2,2-Difluoroethyl 1H,1H-perfluorohexyl carbonate: estimated LogP ~4.1–4.3 |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.7 units |
| Conditions | Topological polar surface area (TPSA) 35.53 Ų; computational estimation per Leyan dataset and CF₂ group contribution method [1]. |
Why This Matters
Higher LogP is directly relevant for selecting the appropriate perfluoroalkyl chain length to achieve target octanol/water or fluorocarbon/hydrocarbon partitioning in biphasic catalysis, surfactant design, or electrolyte wetting of fluorinated electrode binders.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants; ACS Professional Reference Book; American Chemical Society: Washington, DC, 1995. CF₂ group contribution to LogP ≈ 0.5. View Source
